

Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indazol-3-ol**

Cat. No.: **B177101**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **1H-Indazol-3-ol**, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the prevalent tautomerism in this molecule, this guide will discuss the spectroscopic features of both the **1H-Indazol-3-ol** and its tautomer, 1,2-dihydro-3H-indazol-3-one.

Tautomerism of 1H-Indazol-3-ol

1H-Indazol-3-ol exists in a tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-one. The predominant form can be influenced by the solvent, temperature, and pH. The benzenoid 1H-indazole tautomer is generally more stable.^[1] This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as signals from both tautomers may be observed.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **1H-Indazol-3-ol**.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **1H-Indazol-3-ol** and its derivatives. Direct experimental data for the parent **1H-Indazol-3-ol** is limited; therefore, some data is predicted based on the analysis of structurally related compounds.

Table 1: Predicted ^1H NMR Spectral Data for **1H-Indazol-3-ol**

Proton	Predicted Chemical Shift (δ , ppm) in DMSO-d_6	Multiplicity
H1 (NH)	~13.0	br s
H4	~7.75	d
H5	~7.15	t
H6	~7.40	t
H7	~7.60	d
OH	~10.0	br s

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The broad singlets for NH and OH are due to proton exchange.

Table 2: Predicted ^{13}C NMR Spectral Data for **1H-Indazol-3-ol**

Carbon	Predicted Chemical Shift (δ , ppm) in DMSO-d ₆
C3	~160
C3a	~142
C4	~122
C5	~121
C6	~127
C7	~111
C7a	~125

Table 3: Key IR Absorption Bands for 1H-Indazol-3-ol

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3200-3600	Broad
N-H stretch	3100-3500	Medium
C=O stretch (from tautomer)	1650-1700	Strong
C=N stretch	1600-1650	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
C-O stretch	1200-1300	Strong

Table 4: Mass Spectrometry Data for 1H-Indazol-3-ol

Ion	Predicted m/z	Notes
[M] ⁺	134.05	Molecular Ion
[M-CO] ⁺	106.04	Loss of carbon monoxide from the indazolone tautomer
[M-HCN] ⁺	107.05	Loss of hydrogen cyanide

Experimental Protocols

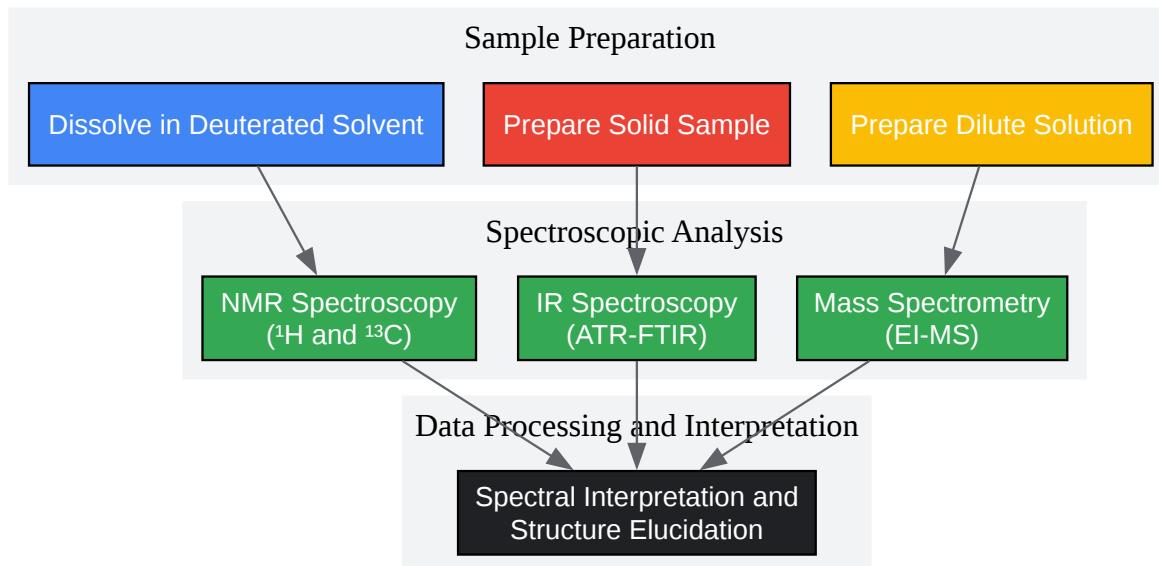
Detailed methodologies for the spectroscopic analysis of **1H-Indazol-3-ol** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1H-Indazol-3-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[2] The use of DMSO-d₆ is recommended to observe the exchangeable N-H and O-H protons.[2]
- ¹H NMR Acquisition:
 - Record the spectrum on a 400 MHz or higher field spectrometer.
 - Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]
 - The number of scans can range from 16 to 128, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

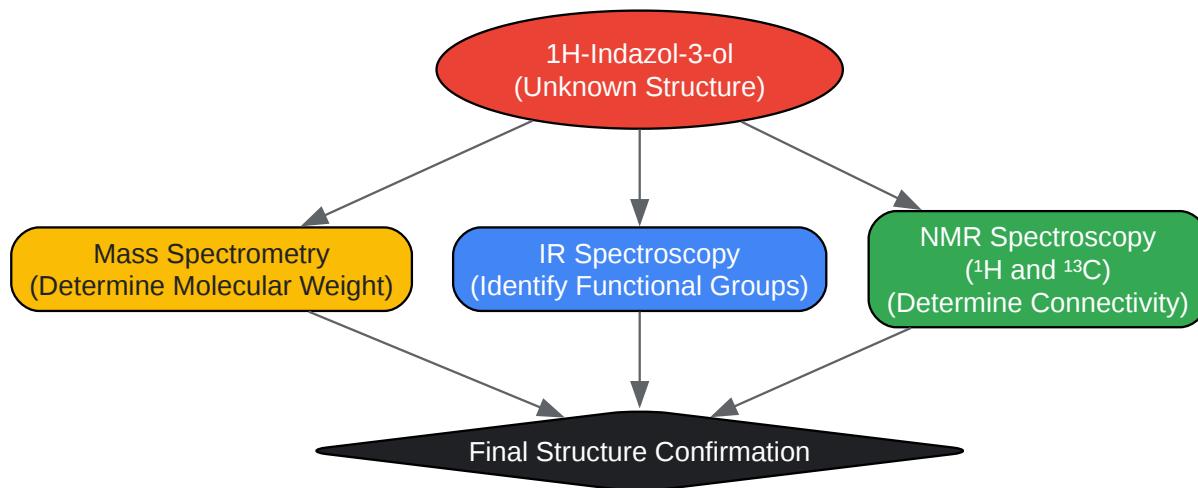
- Sample Preparation (ATR):
 - Place a small amount of the solid **1H-Indazol-3-ol** sample directly onto the diamond crystal of the ATR-FTIR spectrometer.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.


- Data Acquisition:
 - Record the spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.
 - Perform a background scan of the empty ATR crystal before running the sample.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **1H-Indazol-3-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[3\]](#)
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Mandatory Visualizations


Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Structural Elucidation Pathway

[Click to download full resolution via product page](#)

Caption: Logical pathway for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1H-Indazol-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177101#spectroscopic-analysis-of-1h-indazol-3-ol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com